N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
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Overview
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, as well as a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethyl and methylpiperazinyl groups are introduced through nucleophilic substitution reactions.
Amide Formation: The phenylacetamide moiety is attached via an amide bond formation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide
- N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
Uniqueness
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylacetamide moiety
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-18(22-17(25)13-16-7-5-4-6-8-16)15(2)21-19(20-14)24-11-9-23(3)10-12-24/h4-8H,9-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWITWXHZVQKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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